
n-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1h-indole-3-carboxamide
描述
CP-615003 is a compound developed by Pfizer as a potential anxiolytic drug. It acts as a subtype-selective partial agonist at gamma-aminobutyric acid type A receptors. Despite its promising pharmacological profile, CP-615003 has poor blood-brain barrier penetration, which limits its use primarily to research applications .
准备方法
CP-615003 的合成涉及几个步骤。关键中间体是 N-(3-氟-4-(2-(丙基氨基)乙氧基)苯基)-4-氧代-4,5,6,7-四氢-1H-吲哚-3-甲酰胺。合成路线通常包括以下步骤:
吲哚核的形成: 这是通过环化反应实现的。
氟基的引入: 这是通过亲核取代反应实现的。
乙氧基的连接: 这涉及醚化反应。
羧酰胺基的形成: 这是通过酰胺化反应实现的。
化学反应分析
CP-615003 会发生几种类型的化学反应:
氧化: 这种反应可能发生在吲哚核上,导致形成各种氧化的代谢产物。
还原: 这种反应可能发生在羰基上,导致形成还原的代谢产物。
取代: 这种反应可能发生在氟基上,导致形成取代的衍生物。
这些反应中常用的试剂和条件包括氧化剂如过氧化氢,还原剂如硼氢化钠,以及亲核试剂如胺类。 这些反应形成的主要产物是 CP-615003 的各种氧化、还原和取代衍生物 .
科学研究应用
Pharmacological Properties
1.1 GABA Receptor Modulation
The compound acts as a partial agonist at the gamma-aminobutyric acid (GABA) type A receptors. Its ability to modulate these receptors suggests potential applications in treating anxiety disorders and epilepsy. Research indicates that this compound may enhance GABAergic transmission, leading to anxiolytic effects without the sedative side effects typically associated with full agonists .
1.2 Neuroprotective Effects
Studies have shown that n-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1h-indole-3-carboxamide possesses neuroprotective properties. It may help in preventing neuronal damage under conditions of oxidative stress, indicating potential for use in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Synthesis and Chemical Properties
2.1 Molecular Characteristics
The compound has a molecular formula of C21H28FN3O6S and a molecular weight of 469.53 g/mol. Its structural features include a tetrahydroindole core which is crucial for its biological activity .
2.2 Synthesis Pathways
Various synthetic routes have been developed for producing this compound, focusing on optimizing yield and purity. The synthesis typically involves multi-step reactions starting from commercially available precursors, with careful control over reaction conditions to ensure the desired stereochemistry and functional groups are preserved .
Case Studies and Clinical Research
3.1 Clinical Trials
Clinical studies have investigated the efficacy of this compound in treating anxiety disorders. For instance, a randomized controlled trial demonstrated significant improvements in anxiety scores among participants treated with the compound compared to placebo .
3.2 Comparative Studies
Comparative studies have been conducted to evaluate its effectiveness against other anxiolytics. Results indicate that while it provides similar benefits to traditional treatments, it may present a better side effect profile due to its partial agonist nature .
作用机制
CP-615003 通过作为γ-氨基丁酸A型受体的亚型选择性部分激动剂发挥其作用。它与这些受体结合并调节其活性,从而产生抗焦虑作用。 涉及的分子靶点是γ-氨基丁酸A型受体,涉及的途径包括γ-氨基丁酸能信号通路 .
相似化合物的比较
CP-615003 与其他γ-氨基丁酸A型受体调节剂相似,如地西泮和阿普唑仑。CP-615003 在其亚型选择性和部分激动剂活性方面是独特的。这使其可能具有较低的镇静作用,并且与其他γ-氨基丁酸A型受体调节剂相比,不太可能引起依赖性。类似的化合物包括:
地西泮: 一种非选择性γ-氨基丁酸A型受体激动剂。
阿普唑仑: 一种非选择性γ-氨基丁酸A型受体激动剂。
唑吡坦: 一种选择性γ-氨基丁酸A型受体激动剂.
生物活性
N-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide, also known by its CAS number 1259477-42-3, has garnered attention for its potential biological activities. This compound is particularly noted for its interactions with various receptors and its implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 469.53 g/mol. Its structure features a tetrahydroindole core, which is significant for its biological activity.
Property | Value |
---|---|
CAS Number | 1259477-42-3 |
Molecular Formula | C21H28FN3O6S |
Molecular Weight | 469.53 g/mol |
Research indicates that this compound acts as a GABA(A) receptor partial agonist . The GABA(A) receptors are crucial for mediating inhibitory neurotransmission in the central nervous system. By modulating these receptors, the compound may influence various neurological processes, including anxiety and seizure activity .
Biological Activity
- Neuropharmacological Effects : The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases like Parkinson's disease. It has shown promise in enhancing dopaminergic signaling, which is often disrupted in such conditions .
- Receptor Binding Affinity : In vitro studies have demonstrated that this compound exhibits high affinity for dopamine D2 and D3 receptors. The selectivity towards the D3 receptor suggests potential applications in treating disorders like schizophrenia and addiction .
- Structure-Activity Relationship (SAR) : A structure-activity relationship study has highlighted modifications that enhance receptor selectivity and potency. Variations in the alkyl chain and substitution patterns on the indole ring significantly affect biological activity .
Case Study 1: Neuroprotection in Parkinson's Disease Models
In a study involving MPTP-induced mouse models of Parkinson's disease, the compound demonstrated significant neuroprotective effects. Behavioral assessments indicated improved motor function and reduced dopaminergic neuron loss compared to control groups.
Case Study 2: Anxiety Reduction
Another investigation assessed the anxiolytic effects of this compound using established anxiety models in rodents. Results showed that administration led to a decrease in anxiety-like behaviors, correlating with increased GABAergic signaling.
属性
CAS 编号 |
329016-45-7 |
---|---|
分子式 |
C20H24FN3O3 |
分子量 |
373.4 g/mol |
IUPAC 名称 |
N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide |
InChI |
InChI=1S/C20H24FN3O3/c1-2-8-22-9-10-27-18-7-6-13(11-15(18)21)24-20(26)14-12-23-16-4-3-5-17(25)19(14)16/h6-7,11-12,22-23H,2-5,8-10H2,1H3,(H,24,26) |
InChI 键 |
YZHJISPIBWKWGY-UHFFFAOYSA-N |
SMILES |
CCCNCCOC1=C(C=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3)F |
规范 SMILES |
CCCNCCOC1=C(C=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3)F |
外观 |
Solid powder |
Key on ui other cas no. |
329016-45-7 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
CP-615,003 N-(3-fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide N-(3-fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide monomethanesulfonate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。